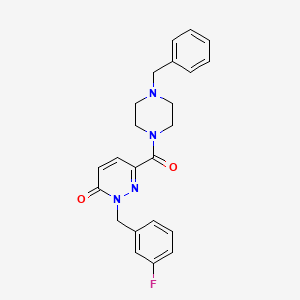

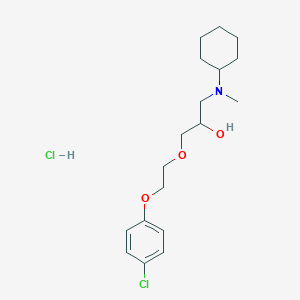

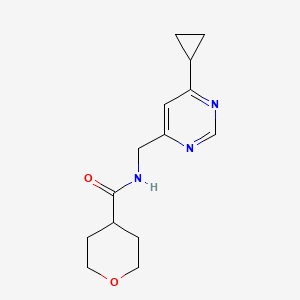

![molecular formula C29H22N4O2 B2488720 1-benzyl-7-methyl-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 902025-13-2](/img/structure/B2488720.png)

1-benzyl-7-methyl-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Synthesis of related heterocyclic compounds typically involves multi-step chemical reactions under specific conditions. For instance, the synthesis of pyrido[2,3-d]pyrimidines and naphthyridines involves cyclization reactions of amino pyridines with dicarbonyl compounds or acylation reactions of aminonicotinonitrile with various reagents under solvent-free conditions or in the presence of catalysts like AlCl3 (El‐Sayed & Morsy, 2018; Haber, Hagen, & Schlender, 1991).

Molecular Structure Analysis

The molecular structures of these compounds are characterized using spectral methods such as IR, UV–Visible, NMR, and X-ray crystallography. These techniques provide detailed information on the molecular geometry, bonding, and the electronic environment within the molecules (Srivastava et al., 2017; Younes et al., 2020).

Chemical Reactions and Properties

Chemical properties, including reactivity and stability, are often influenced by the compound's molecular structure. For example, the introduction of substituents at specific positions on the heterocyclic core can significantly affect the compound's luminescence and responsiveness to stimuli (Srivastava et al., 2017).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are critical for the practical application of these compounds. These properties are typically investigated through techniques like SEM, TEM, and PXRD, revealing how molecular modifications impact the compound's physical state and behavior in different environments (Srivastava et al., 2017; Liu et al., 2004).

Chemical Properties Analysis

Chemical properties include acidity, basicity, and reactivity towards other chemicals. For instance, benzamide derivatives exhibit colorimetric sensing behavior towards fluoride ions, demonstrating the potential for functional applications in sensing technologies (Younes et al., 2020).

While direct information on the specific compound "1-benzyl-7-methyl-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide" was not available, the synthesis, structure, and property analyses of closely related compounds provide valuable insights into the chemical and physical characteristics that could be expected.

For further detailed reading on the synthesis, molecular structure, and properties of related compounds, refer to the following sources:

- (Srivastava et al., 2017)

- (Younes et al., 2020)

- (El‐Sayed & Morsy, 2018)

- (Haber, Hagen, & Schlender, 1991)

Wissenschaftliche Forschungsanwendungen

Aggregation-Enhanced Emission Characteristics

Compounds structurally related to the specified chemical have been studied for their unique luminescent properties. For instance, pyridyl substituted benzamides with naphthalene connections exhibit aggregation-enhanced emission (AEE) in aqueous-DMF solution, showing potential for advanced materials in optoelectronics and sensor applications (Srivastava et al., 2017).

Anticancer Properties

Another area of interest is the anticancer evaluation of naphthalen-1-ylmethyl derivatives. Such compounds have been synthesized and tested in vitro for their potential to inhibit cancer cell growth, demonstrating the role of naphthalene derivatives in developing new therapeutic agents (Salahuddin et al., 2014).

Photocyclization for Heteroarene Synthesis

The intramolecular dehydration of photocyclization of related compounds leads to the synthesis of complex heteroarenes, indicating the chemical’s potential for creating novel polyaromatic structures with specific applications in material science and organic chemistry (Wei et al., 2016).

Electrochemical Applications

Derivatives of the compound have been explored for their electrochemical properties, particularly in the context of reductive cleavage of aromatic carboxamides, which is relevant in organic synthesis and material processing (Ragnarsson et al., 2001).

Ultraviolet Shielding

Some naphthalene derivatives have shown significant ultraviolet (UV) shielding behavior, suggesting their use in coatings and materials designed to protect against UV radiation (Revathi et al., 2015).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-benzyl-12-methyl-N-naphthalen-1-yl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H22N4O2/c1-19-14-15-26-31-27-23(29(35)33(26)17-19)16-25(32(27)18-20-8-3-2-4-9-20)28(34)30-24-13-7-11-21-10-5-6-12-22(21)24/h2-17H,18H2,1H3,(H,30,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXKMFBRCCVEBPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=NC3=C(C2=O)C=C(N3CC4=CC=CC=C4)C(=O)NC5=CC=CC6=CC=CC=C65)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

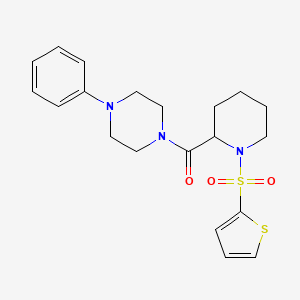

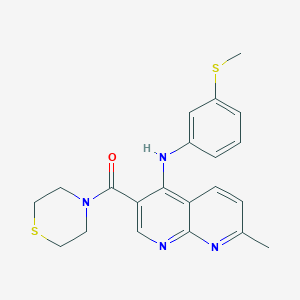

![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-1,3-thiazole-5-carboxylic acid](/img/structure/B2488637.png)

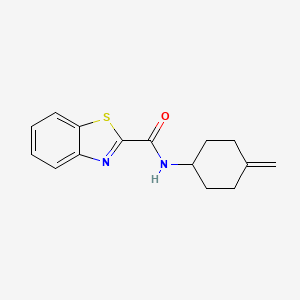

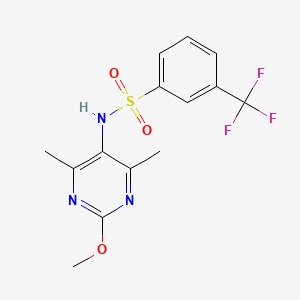

![11-(3,4-Dimethoxyphenyl)-6-hydroxy-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B2488640.png)

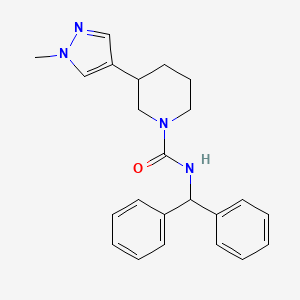

![N-benzyl-6-[2-(3-methoxyanilino)-2-oxoethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2488644.png)

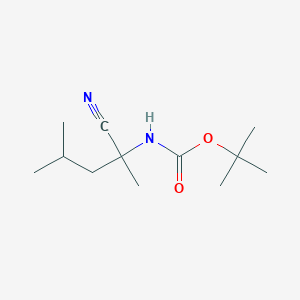

![5-chloro-2-methoxy-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide](/img/structure/B2488656.png)

![4-[[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]methyl]-2-propan-2-yl-1,3-thiazole](/img/structure/B2488660.png)